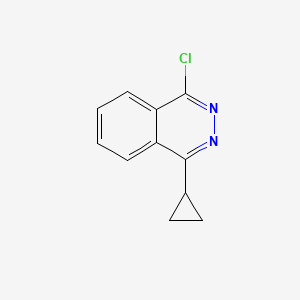

1-Chloro-4-cyclopropylphthalazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-4-cyclopropylphthalazine is a chemical compound with the molecular formula C11H9ClN2 and a molecular weight of 204.66 . It is listed under CAS Number: 1478359-68-0 .

Molecular Structure Analysis

The molecular structure of a compound plays a significant role in its properties and reactivity. While specific structural information for 1-Chloro-4-cyclopropylphthalazine is not available, studies on similar compounds suggest that weak hydrogen bonding can significantly influence the crystal packing .Physical And Chemical Properties Analysis

1-Chloro-4-cyclopropylphthalazine has a molecular weight of 204.66 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Inhibitory Activities

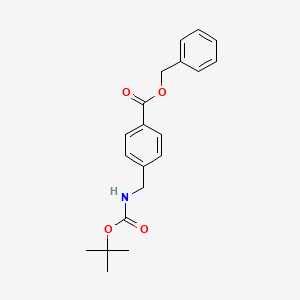

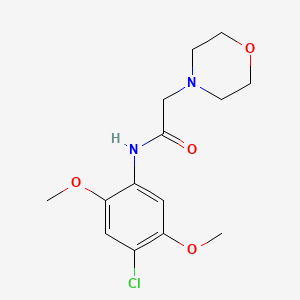

Research on 1-Chloro-4-cyclopropylphthalazine and its derivatives has shown significant potential in various scientific areas, particularly in the development of inhibitors for specific enzymes. One notable study involves the synthesis of various 4-benzylamino-1-chloro-6-substituted phthalazines, which were evaluated for their inhibitory activity toward phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of intracellular signaling pathways. These compounds demonstrated potent PDE5-inhibitory activities, with some derivatives exhibiting more potency than established inhibitors. Additionally, certain derivatives showed vasorelaxant activity in isolated porcine coronary arteries, suggesting potential applications in cardiovascular research (Watanabe et al., 1998).

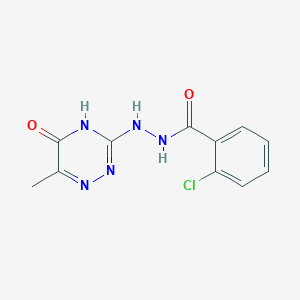

Biological Screening and Anticancer Potential

Further extending the applications of phthalazine derivatives, another study focused on the synthesis of 4-benzyl-2-substituted phthalazin-1-one derivatives. These compounds were synthesized through condensation reactions and evaluated for their antimicrobial activities. Some of the synthesized derivatives exhibited promising effects against both Gram-positive and Gram-negative bacteria and fungi, highlighting their potential in antimicrobial therapy (El-Wahab et al., 2011).

A distinct study synthesized a new series of phthalazine derivatives starting from 1-chloro-4-(4-phenoxyphenyl)phthalazine. These derivatives were screened for their anticancer activity against various human tumor cell lines. Some compounds showed significant cytotoxic effects, comparable to or exceeding that of doxorubicin, a standard chemotherapeutic agent. This research suggests that phthalazine derivatives could be a fertile ground for developing new anticancer agents (Behalo et al., 2017).

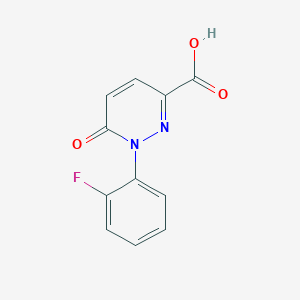

Vascular Endothelial Growth Factor Receptor Inhibition

In the context of cancer and angiogenesis research, PTK787/ZK 222584, a derivative involving the phthalazine structure, was identified as a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. This compound impaired VEGF-induced responses and tumor growth in various models, demonstrating the therapeutic potential of phthalazine derivatives in treating solid tumors and diseases where angiogenesis plays a crucial role (Wood et al., 2000).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that phthalazine derivatives have received considerable attention as antitumor agents . A successful example is Vatalanib (PTK-787), which is a VEGFR (vascular endothelial growth factor receptor) inhibitor .

Mode of Action

The exact mode of action of 1-Chloro-4-cyclopropylphthalazine It can be inferred from the related phthalazine derivatives that they might interact with their targets and cause changes that lead to their antitumor activity .

Biochemical Pathways

The specific biochemical pathways affected by 1-Chloro-4-cyclopropylphthalazine It is known that 1,4-disubstituted phthalazines, a group to which this compound belongs, have been associated with antitumor activity . Therefore, it can be inferred that this compound might affect pathways related to tumor growth and proliferation.

Result of Action

The molecular and cellular effects of 1-Chloro-4-cyclopropylphthalazine Based on the known antitumor activity of related phthalazine derivatives, it can be inferred that this compound might have similar effects .

Eigenschaften

IUPAC Name |

1-chloro-4-cyclopropylphthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-11-9-4-2-1-3-8(9)10(13-14-11)7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGRNXPVMBSKTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-cyclopropylphthalazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde](/img/structure/B2579769.png)

![2-(1-methylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2579774.png)

![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579780.png)

![1-[3-(phenylthio)pyrazin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2579784.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2579785.png)

![4-[5-(ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2579787.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2579790.png)